

# In-Depth Technical Guide: Characterization of CAS Number 112875-61-3

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The compound identified by CAS number 112875-61-3 is  $(1\alpha,3\beta,5Z,7E,22E,24S)$ -24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol, commonly referred to as Calcipotriol Impurity F or 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene. It is a key intermediate and a known impurity in the synthesis of Calcipotriol, a synthetic analog of vitamin D3 used in the treatment of psoriasis.[1][2] This document provides a comprehensive technical overview of its characterization, drawing from available data and inferring properties from its close structural relationship with Calcipotriol where direct data is unavailable.

### **Physicochemical Properties**

A summary of the known physicochemical properties of Calcipotriol Impurity F is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

Table 1: Physicochemical Properties of Calcipotriol Impurity F



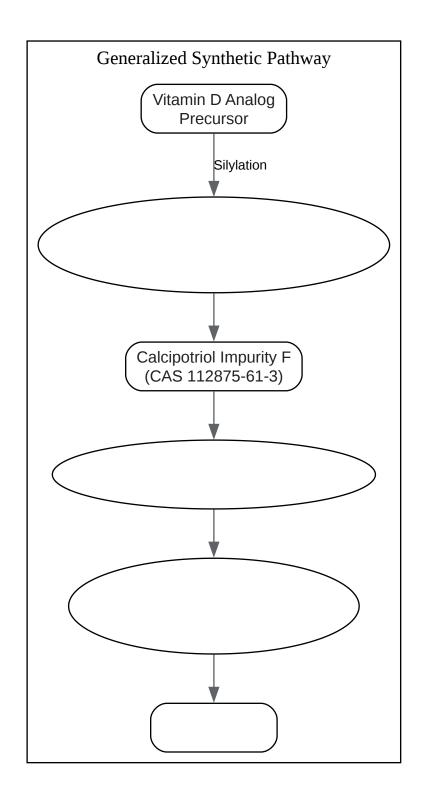
Property	Value	Source(s)
CAS Number	112875-61-3	[3]
Molecular Formula	C39H68O3Si2	[4]
Molecular Weight	641.13 g/mol	[5][4]
IUPAC Name	(1α,3β,5Z,7E,22E,24S)-24- cyclopropyl-1,3-bis[[(1,1- dimethylethyl)dimethylsilyl]oxy] -9,10-secochola-5,7,10(19),22- tetraen-24-ol	[6]
Synonyms	Calcipotriol Impurity F, 1,3-Bis- O-(tert- butyldimethylsilyl)calcipotriene	[1]
Appearance	White to off-white solid	[7]
Storage Conditions	-20°C, protect from light, stored under nitrogen	[1]
Purity (typical)	>98% (by HPLC)	[2][5]

## **Synthesis and Manufacturing**

Calcipotriol Impurity F is primarily formed as an intermediate during the synthesis of Calcipotriol. The manufacturing process of Calcipotriol involves the protection of the hydroxyl groups at the C1 and C3 positions of a vitamin D analog precursor with tert-butyldimethylsilyl (TBDMS) groups.[8]

While a specific, detailed protocol for the synthesis of only Calcipotriol Impurity F is not readily available in public literature, its formation is an integral part of the overall Calcipotriol synthesis. The general synthetic strategy involves the coupling of an A-ring synthon with a CD-ring sidechain synthon.[8][9] The TBDMS protecting groups are typically removed in the final steps to yield Calcipotriol. The presence of Calcipotriol Impurity F in the final drug product is carefully monitored and controlled.





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Caption: Generalized synthetic pathway illustrating the formation of Calcipotriol Impurity F.

## **Analytical Characterization**



The primary methods for the analytical characterization and quantification of Calcipotriol Impurity F are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

#### **High-Performance Liquid Chromatography (HPLC)**

A stability-indicating RP-HPLC method has been developed for the estimation of Calcipotriol and its impurities.[10] While specific quantitative data for isolated Impurity F is not published, the methodology can be adapted for its analysis.

Table 2: Representative HPLC Method Parameters for Analysis of Calcipotriol and its Impurities

Parameter	Description
Column	RP-C18, 150 x 4.6 mm, 2.7 μm
Mobile Phase A	Water:Methanol:THF (70:25:5 v/v/v)
Mobile Phase B	Acetonitrile:Water:THF (90:5:5 v/v/v)
Gradient	A time-based gradient elution is employed.[10]
Flow Rate	1.0 - 2.0 mL/min
Column Temperature	50°C
Detection	UV at 264 nm

Experimental Protocol: HPLC Analysis

- Standard Preparation: Accurately weigh and dissolve a reference standard of Calcipotriol Impurity F in a suitable diluent (e.g., acetonitrile:water 95:5 v/v) to a known concentration.
- Sample Preparation: Prepare the sample containing Calcipotriol Impurity F in the same diluent.
- Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table
   2.
- Injection: Inject equal volumes (e.g., 20 μL) of the standard and sample solutions.



 Analysis: Identify the peak corresponding to Calcipotriol Impurity F based on its retention time relative to the standard. Quantify using the peak area.

#### **Spectroscopic Data**

Detailed NMR and mass spectra for Calcipotriol Impurity F are not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:

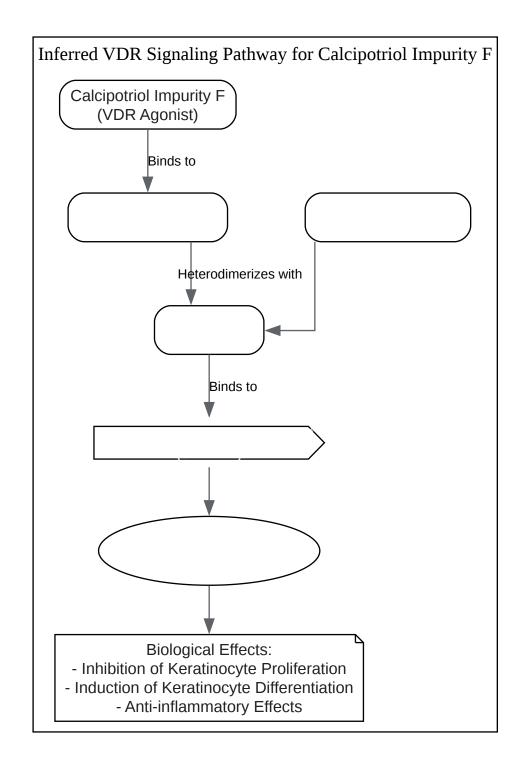
- ¹H NMR: Signals corresponding to the vinyl protons of the triene system, protons of the cyclopropyl group, the methyl and t-butyl groups of the TBDMS protecting groups, and the steroid backbone.
- ¹³C NMR: Resonances for the olefinic carbons, carbons of the cyclopropyl ring, the steroid core, and the TBDMS groups.
- Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 641.13.
   Fragmentation patterns would likely involve the loss of the TBDMS groups and cleavage of the side chain.

#### **Biological Activity and Mechanism of Action**

As a close structural analog and precursor to Calcipotriol, Calcipotriol Impurity F is expected to exhibit similar biological activity as a Vitamin D Receptor (VDR) agonist.[1] The biological activity of Calcipotriol is well-documented and is presumed to be relevant for its silylated precursor, although likely with different potency due to the bulky protecting groups which may affect receptor binding.

Calcipotriol exerts its effects by binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of target genes.[11] This signaling pathway is crucial for regulating cell proliferation, differentiation, and inflammation, particularly in keratinocytes.[3]





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Caption: Inferred Vitamin D Receptor (VDR) signaling pathway for Calcipotriol Impurity F.

Experimental Protocol: In Vitro VDR Binding Assay (Illustrative)



This is a generalized protocol, as specific assay data for Calcipotriol Impurity F is not available.

- Reagents: Recombinant human VDR, [3H]-Calcitriol (radioligand), unlabeled Calcipotriol Impurity F, assay buffer.
- Procedure:
  - Incubate a fixed concentration of VDR and [3H]-Calcitriol with varying concentrations of unlabeled Calcipotriol Impurity F.
  - Allow the binding to reach equilibrium.
  - Separate bound from free radioligand using a method like filtration.
  - Quantify the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Determine the concentration of Calcipotriol Impurity F that inhibits 50% of the specific binding of [³H]-Calcitriol (IC₅₀ value). This provides a measure of its binding affinity for the VDR.

#### **Safety Information**

Safety data for Calcipotriol Impurity F indicates that it should be handled with care in a laboratory setting.

Table 3: Hazard and Precautionary Statements



Category	Statement
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Conclusion

Calcipotriol Impurity F (CAS 112875-61-3) is a well-characterized silylated intermediate in the synthesis of Calcipotriol. Its physicochemical properties are known, and analytical methods for its detection and quantification are established. While direct biological data for this specific impurity is scarce, its structural similarity to Calcipotriol strongly suggests it functions as a VDR agonist. Further research would be beneficial to fully elucidate its specific binding affinity, in vitro and in vivo activity, and to develop a comprehensive toxicological profile. This guide provides a foundational understanding for researchers and professionals working with this compound.

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